Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate
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Overview
Description
“Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate” is a chemical compound classified as a benzoate ester. It has a molecular weight of 202.16 . The IUPAC name for this compound is “this compound” and its InChI code is "1S/C9H8F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3,12H,4H2,1H3" .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H8F2O3. The structure includes a benzoate ester group, two fluorine atoms at the 3rd and 5th positions, and a hydroxymethyl group at the 4th position on the benzene ring .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Fluorinated Benzoates in Chemical Synthesis
Fluorinated benzoates, such as Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate, play a significant role in chemical synthesis, offering unique reactivity due to the presence of fluorine atoms. For example, the interaction of various difluoro substituted benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied, demonstrating the potential for creating compounds with high yield and specific fluorine-containing analogues of salicylic acid (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Applications in Liquid Crystal Research
Difluoro substituted benzoate derivatives have been reported to exhibit rich mesomorphic properties, including anticlinic and twisted grain boundary (TGB) phases, highlighting their importance in the development of new materials for liquid crystal displays and other optical applications (Cruz, Rouillon, Marcerou, Isaert, & Nguyen, 2001).
Radiotracer Synthesis for Medical Imaging
In the context of medical imaging, difluoro benzoate derivatives have been synthesized for use as radiotracers, particularly for imaging of Alzheimer's disease. These compounds, due to their specific structural features, could serve as potent casein kinase 1 (CK1) inhibitors, highlighting their potential in the diagnosis and study of neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Novel Chemosensors for Fluoride Ions
This compound derivatives have been investigated for their potential as selective and colorimetric chemosensors for fluoride ions. The introduction of fluorine atoms into the benzoate structure enhances the sensor's sensitivity and selectivity towards fluoride ions, which is of significant interest in environmental monitoring and medical diagnostics (Ma, Li, Zong, Men, & Xing, 2013).
Liquid Crystalline Polysiloxanes
Fluorinated benzoates have also been used as monomers for the synthesis of side chain liquid crystalline polysiloxanes. These materials exhibit smectogenic properties and are valuable for applications requiring high thermal stability and specific optical properties. The structural diversity offered by difluoro benzoate derivatives enables the design of materials with tailored mesophases (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNFJLIHDVRZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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